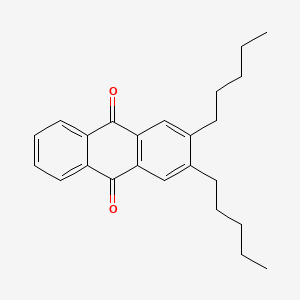
2,3-Dipentylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dipentylanthracene-9,10-dione is a chemical compound with the molecular formula C24H28O2 It is a derivative of anthracene, specifically substituted at the 2 and 3 positions with pentyl groups and at the 9 and 10 positions with ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipentylanthracene-9,10-dione typically involves the Friedel-Crafts acylation of anthracene derivatives. One common method includes the reaction of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dipentylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene-9,10-diol derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dipentylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential therapeutic effects and as a probe in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,3-Dipentylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and ketone functional groups. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include electron transfer processes and photophysical interactions, making it useful in applications such as fluorescence imaging and photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
2,3-Dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of pentyl groups, affecting its physical and chemical properties.
Anthracene-9,10-dione: The parent compound without any substituents, used as a starting material in various chemical syntheses.
Uniqueness
2,3-Dipentylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of pentyl groups enhances its solubility in organic solvents and modifies its electronic properties, making it suitable for specialized applications in materials science and photochemistry.
Propiedades
Número CAS |
113568-84-6 |
|---|---|
Fórmula molecular |
C24H28O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,3-dipentylanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O2/c1-3-5-7-11-17-15-21-22(16-18(17)12-8-6-4-2)24(26)20-14-10-9-13-19(20)23(21)25/h9-10,13-16H,3-8,11-12H2,1-2H3 |
Clave InChI |
YBHMMJFLDCSJCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1CCCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



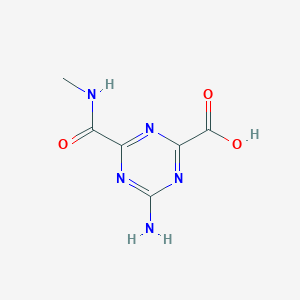
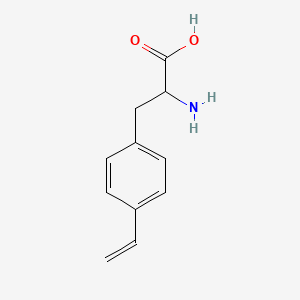
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
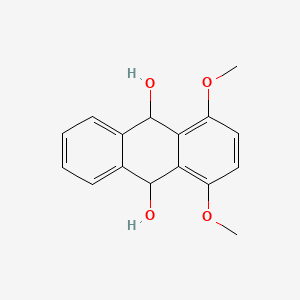
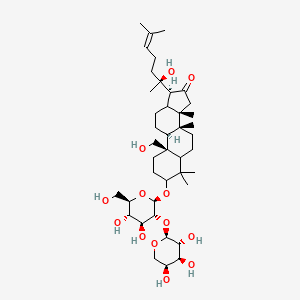
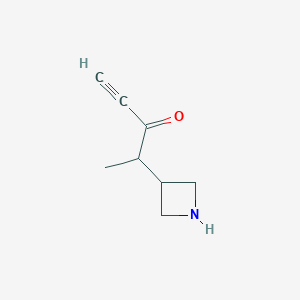
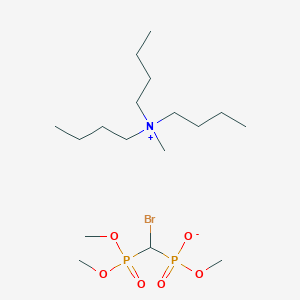
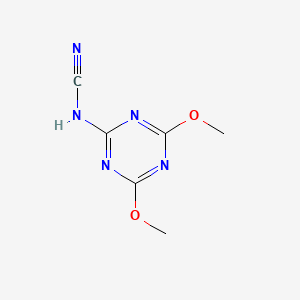
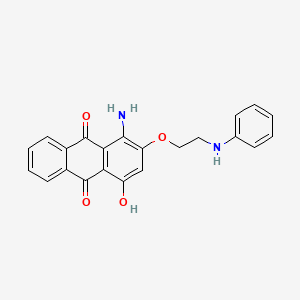
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)

![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
